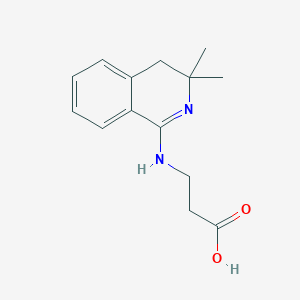

3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid" is of significant interest in the field of chemistry due to its unique structure and potential applications. While specific research directly addressing this compound is limited, insights can be drawn from related studies on isoquinoline derivatives and similar chemical entities.

Synthesis Analysis

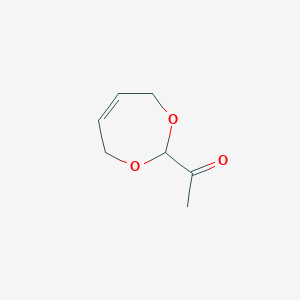

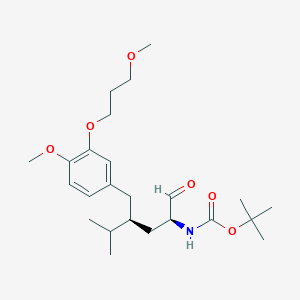

The synthesis of related compounds often involves complex reactions that introduce specific functional groups. For example, the stereospecific synthesis of enantiomers of a leukotriene D4 antagonist, which shares a similar structural motif, involves X-ray analysis and explores biological activity, indicating the depth of analysis required for such compounds (Gauthier et al., 1990).

Molecular Structure Analysis

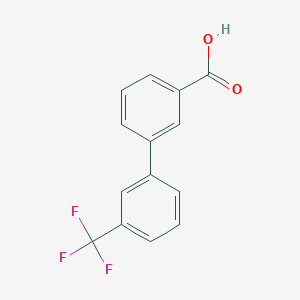

The molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, a study on 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile details the crystal structure, showing how molecular interactions via hydrogen bonds can influence the compound's properties (Otero et al., 2017).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. The oxidative dimerisation of 1,3-bis(dimethylamino)isoquinolines, resulting in C-protonated bi-isoquinolyls, showcases the type of reactions these compounds can undergo (Boyd et al., 1985).

Scientific Research Applications

Isoquinoline Derivatives Synthesis and Applications

Isoquinoline derivatives, such as those synthesized through various methods, including the Bischler-Napieralski reaction, Pictet-Gams synthesis, Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, have been extensively studied for their pharmacological and biological activities. These methods have facilitated the synthesis of complex isoquinoline derivatives, including those related to papaverine, an isoquinoline alkaloid with various pharmacological effects (Luk’yanov, Onoprienko, & Zasosov, 1972).

Biological and Pharmacological Effects of Isoquinoline Derivatives

Isoquinoline derivatives have been explored for their extensive range of pharmacological activities. These include antimicrobial, antibacterial, antitumor activities, and their role in drug discovery as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015). Their potential therapeutic roles span across various diseases, leveraging their antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, and antiviral properties among others (Naveed et al., 2018).

Therapeutic Potential and Drug Design

The therapeutic potential of isoquinoline alkaloids and their derivatives has been acknowledged in modern therapeutics. These compounds, due to their structural complexity and biological activities, have been subjects of intense research aimed at understanding their mechanisms of action and developing novel therapeutic agents. Studies have indicated the importance of these derivatives in treating various conditions, including neurological disorders, infections, and metabolic diseases, highlighting their significance in drug design and development (Danao et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2)9-10-5-3-4-6-11(10)13(16-14)15-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJUAUGETKHIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=NCCC(=O)O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172108 |

Source

|

| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187884-87-3 |

Source

|

| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)

![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)

![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)

![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)